![molecular formula C9H12N2O3 B12797053 2-methoxy-N,N-dimethyl-5-nitroaniline CAS No. 7501-46-4](/img/structure/B12797053.png)
2-methoxy-N,N-dimethyl-5-nitroaniline
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Overview
Description
NSC 406626 is a compound that has garnered attention in scientific research due to its unique properties and potential applications. It is often used in various fields, including chemistry, biology, and medicine, for its specific reactivity and interactions.
Preparation Methods
The preparation of NSC 406626 typically involves synthetic routes that include affinity chromatography and conjugation with specific fluorophores under optimal conditions . The industrial production methods are designed to ensure high purity and concentration, often involving rigorous quality control measures to maintain consistency and efficacy.
Chemical Reactions Analysis
NSC 406626 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include various solvents, catalysts, and temperature controls to ensure the desired products are formed efficiently.
Scientific Research Applications
Pharmaceutical Applications
2-Methoxy-N,N-dimethyl-5-nitroaniline plays a crucial role in the synthesis of pharmaceutical compounds. Notably, it is a key precursor in the production of Osimertinib , a drug used for treating metastatic epidermal growth factor receptor (EGFR) mutations in lung cancer patients. The compound is involved in the nitration process to yield intermediates necessary for synthesizing this kinase inhibitor, which has gained prominence due to its effectiveness against resistant cancer types .
Case Study: Osimertinib Synthesis
- Process Overview : The synthesis involves several steps where 4-fluoro-2-methoxy-5-nitroaniline is derived from this compound through nitration and subsequent reactions.
- Significance : This pathway not only provides high yields but also emphasizes the need for cost-effective methods in drug synthesis.
Dye Manufacturing
The compound is also utilized in the production of disperse dyes. These dyes are important in textile applications, particularly for dyeing polyester and other synthetic fibers. The ability of this compound to form stable colorants makes it valuable in the dye industry .
Dye Properties
- Color Fastness : Dyes derived from this compound exhibit good light and wash fastness.
- Application : Suitable for use in various textiles, providing vibrant colors that meet industry standards.
Chemical Intermediates
In organic synthesis, this compound serves as an intermediate for various chemical reactions, including:
- Transfer Hydrogenative Condensation : It can react with vicinal diols to form quinoxalines, showcasing its versatility as a building block in organic chemistry .
- Microbial Reduction Studies : The compound has been studied for its role as a metabolite in microbial reduction processes, particularly concerning insensitive munitions compounds like 2,4-dinitroanisole (DNAN), where it serves as a breakdown product with potential environmental implications .
Safety and Toxicology Considerations
While exploring its applications, it is essential to consider the safety profile of this compound. Research indicates that compounds derived from nitroanilines can exhibit varying degrees of toxicity. Therefore, understanding the toxicological impact is crucial for safe handling and regulatory compliance in industrial applications .
Mechanism of Action
The mechanism of action of NSC 406626 involves its interaction with specific molecular targets, such as immunoglobulin G1 (IgG1) in mouse haplotypes . It binds to these targets, facilitating various biochemical reactions and processes. The pathways involved include signal transduction and cellular communication, which are crucial for understanding immune responses and developing therapeutic interventions.
Comparison with Similar Compounds
NSC 406626 can be compared with other similar compounds, such as:
NSC 125973: Another compound used in cancer research with a different mechanism of action.
NSC 515776: A phosphodiesterase inhibitor used in the prevention of thromboembolic events.
The uniqueness of NSC 406626 lies in its specific reactivity with IgG1 and its applications in immunofluorescent analysis, which sets it apart from other compounds with broader or different targets.
Conclusion
NSC 406626 is a versatile compound with significant applications in scientific research. Its unique properties and specific interactions make it a valuable tool in various fields, including chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and pave the way for new discoveries and innovations.
Properties
CAS No. |
7501-46-4 |
---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-methoxy-N,N-dimethyl-5-nitroaniline |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)8-6-7(11(12)13)4-5-9(8)14-3/h4-6H,1-3H3 |
InChI Key |
PYIGIQPGDKQYJC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
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